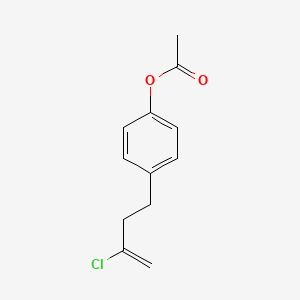

4-(4-Acetoxyphenyl)-2-chloro-1-butene

Description

Contextualization of Halogenated Butenes in Synthetic Methodologies

Halogenated butenes are a class of organic compounds that serve as valuable building blocks in a myriad of synthetic transformations. The presence of a halogen atom, particularly chlorine, on the butene backbone introduces a site of reactivity, making them susceptible to nucleophilic substitution and elimination reactions. nih.gov The specific placement of the chlorine atom at the second position of a 1-butene chain, as seen in the target molecule, creates an allylic chloride. Allylic halides are particularly prized in organic synthesis due to their enhanced reactivity in Sₙ2 reactions, a consequence of the stabilization of the transition state through orbital overlap with the adjacent double bond.

These compounds are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, they can react with a wide range of nucleophiles, including carbanions, amines, and alkoxides, to introduce new functional groups or extend carbon chains. Furthermore, the double bond within the butene structure offers another site for chemical modification, such as through addition reactions or transition metal-catalyzed cross-coupling reactions. googleapis.com

Historical Perspective on Related Acetoxyphenyl and Chlorobutene Derivatives

The journey of organic chemistry is marked by the synthesis and application of countless derivatives of acetoxyphenyl and chlorobutene compounds. The acetoxy group has a long history as a protecting group for phenols, allowing for selective reactions at other parts of a molecule while the reactive hydroxyl group is masked. mdpi.com This strategy is fundamental in multi-step syntheses of complex natural products and pharmaceuticals. The ease of its introduction (acetylation) and removal (hydrolysis) makes it a workhorse in synthetic organic chemistry.

Chlorobutene derivatives, on the other hand, have been explored for their utility in various synthetic contexts. The study of their reaction kinetics and mechanisms has contributed significantly to our understanding of substitution and elimination reactions. orgsyn.org Historically, the synthesis of allylic chlorides has been achieved through various methods, including the direct chlorination of alkenes or the reaction of corresponding alcohols with chlorinating agents. chemicalbook.com

Research Significance and Potential Academic Contributions of the Chemical Compound

While specific research dedicated to 4-(4-Acetoxyphenyl)-2-chloro-1-butene is not widely documented in publicly available literature, its structure suggests several avenues for academic exploration. The compound could serve as a valuable probe in methodological studies, particularly in the development of new cross-coupling reactions. The presence of both a soft electrophilic site (the allylic chloride) and a hard electrophilic site (the ester carbonyl) could be exploited for chemoselective transformations.

Furthermore, the molecule could be a precursor to novel compounds with potential biological activity. The 4-hydroxyphenyl moiety is a common feature in many biologically active molecules, and the butenyl side chain offers a scaffold for further functionalization. Research into the synthesis and reactivity of this compound could therefore contribute to the fields of medicinal chemistry and materials science. For example, it could be a monomer for polymerization, leading to materials with interesting optical or electronic properties. The academic contribution would lie in the detailed investigation of its reactivity, the development of efficient synthetic routes, and the exploration of its potential as a building block for more complex molecules.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[4-(3-chlorobut-3-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGIFUCCOGIRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641202 | |

| Record name | 4-(3-Chlorobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-86-6 | |

| Record name | 4-(3-Chlorobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Acetoxyphenyl 2 Chloro 1 Butene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(4-acetoxyphenyl)-2-chloro-1-butene, the primary disconnections are identified at the C-Cl bond and the C-C bonds of the butene chain.

A logical primary disconnection is the C-Cl bond, suggesting a precursor alkene, 4-(4-acetoxyphenyl)-1-butene. This transformation falls under the category of an allylic halogenation. A further disconnection of the double bond in this precursor, via a Wittig-type reaction, leads to 4-(4-acetoxyphenyl)-2-butanone. This ketone is a key intermediate, as it contains the core carbon skeleton.

The ester functional group can be disconnected to reveal 4-(4-hydroxyphenyl)-2-butanone (B135659) and an acetylating agent. The bond between the phenyl ring and the butanone side chain can be disconnected through a Friedel-Crafts alkylation strategy, leading back to phenol (B47542) and a suitable four-carbon electrophile, such as 4-hydroxy-2-butanone. This multi-step retrosynthetic pathway provides a clear and feasible route to the target molecule from simple precursors.

Precursor Design and Feasibility Studies

The feasibility of the proposed retrosynthesis hinges on the successful synthesis of key precursors, primarily 4-(4-hydroxyphenyl)-2-butanone, which is subsequently acetylated.

The synthesis of 4-(4-hydroxyphenyl)-2-butanone can be achieved via a Friedel-Crafts alkylation of phenol with 4-hydroxy-2-butanone. google.comgoogle.com This reaction is typically catalyzed by a solid acid catalyst, such as an acid-activated Montmorillonite clay, to favor the para-substituted product. google.com The use of solid acid catalysts is advantageous as it minimizes waste and simplifies product purification compared to traditional Lewis acid catalysts. google.com

Once 4-(4-hydroxyphenyl)-2-butanone is obtained, the subsequent acetylation of the phenolic hydroxyl group can be readily accomplished using standard procedures, such as reaction with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. This yields 4-(4-acetoxyphenyl)-2-butanone, a stable liquid that serves as the immediate precursor for the final steps of the synthesis. tcichemicals.com

Alternative and Convergent Synthetic Approaches

Alternative and convergent synthetic routes to this compound are designed to enhance efficiency, yield, and selectivity. These approaches often involve the strategic combination of key fragments or the chemo-selective modification of advanced intermediates.

The synthesis of this compound presents a chemo-selectivity challenge due to the presence of multiple reactive sites, including the aromatic ring, the ester functionality, and the allylic position. Achieving selective chlorination at the C-2 position of the butene chain without affecting other functional groups is paramount.

One potential chemo-selective strategy involves the allylic chlorination of a suitable precursor, such as 4-(4-acetoxyphenyl)-1-butene. Radical allylic halogenation is a plausible method, often employing reagents that provide a low concentration of the halogen. libretexts.orglibretexts.org For chlorination, this can be achieved using chlorine gas at high temperatures or with reagents like N-chlorosuccinimide (NCS) under photochemical or thermal initiation. youtube.com The rationale behind using a low concentration of the halogenating agent is to favor the radical substitution pathway at the allylic position over the ionic addition to the double bond. libretexts.orglibretexts.org

The mechanism for radical allylic chlorination proceeds through a three-step process: initiation, propagation, and termination. youtube.com

Initiation: Homolytic cleavage of the chlorine molecule (Cl₂) by heat or light to generate two chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts an allylic hydrogen from the precursor to form a resonance-stabilized allylic radical and hydrogen chloride (HCl). This allylic radical then reacts with a molecule of Cl₂ to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

A key consideration in this transformation is the potential for side reactions, such as addition of chlorine to the double bond or substitution on the aromatic ring. The conditions must be carefully optimized to favor the desired allylic chlorination.

| Parameter | Condition | Rationale |

| Chlorinating Agent | N-chlorosuccinimide (NCS) | Provides a low, steady concentration of chlorine radicals, minimizing addition reactions. |

| Initiator | AIBN (Azobisisobutyronitrile) or UV light | Initiates the radical chain reaction at a controlled rate. |

| Solvent | Carbon tetrachloride (CCl₄) or Benzene | Inert solvents that do not readily participate in the radical reaction. |

| Temperature | 50-80 °C (thermal initiation) or Room temperature (photochemical initiation) | Sufficient energy to initiate the reaction without promoting undesired side reactions. |

This is a hypothetical data table based on general principles of allylic chlorination.

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considering aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency.

A greener approach could involve replacing hazardous solvents like carbon tetrachloride with more environmentally benign alternatives. Supercritical carbon dioxide or ionic liquids are potential candidates, although their suitability would require experimental validation. The use of a recyclable catalyst could also enhance the green credentials of the synthesis. For instance, a solid-supported chlorinating agent could simplify purification and reduce waste.

Electrochemical methods offer a green alternative for the synthesis of related compounds, such as 1-pyrrolines from styrenes, by eliminating the need for chemical oxidants and often proceeding under mild conditions. acs.org While not directly applicable to chlorination, this highlights the potential of electrochemical approaches in developing greener synthetic routes for functionalized alkenes.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Designing a synthetic route that incorporates the maximum number of atoms from the reactants into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as supercritical fluids or benign solvents like ethyl acetate, if compatible with the reaction. |

| Design for Energy Efficiency | Employing catalytic methods that allow the reaction to proceed at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Investigating the potential to derive precursors from bio-based sources. |

| Catalysis | Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. |

This table illustrates the application of green chemistry principles to the hypothetical synthesis.

Scale-Up Considerations and Process Chemistry Investigations

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key scale-up challenges for a radical allylic chlorination would include:

Heat Management: Radical reactions are often exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and maintain optimal temperature for selectivity. This may necessitate the use of jacketed reactors with precise temperature control.

Mixing: Homogeneous mixing of reactants, especially if a solid-supported reagent is used, is critical for consistent reaction rates and yields. The choice of reactor and agitator design is important.

Safety: The handling of chlorine gas or other reactive chlorinating agents on a large scale poses significant safety risks. Robust containment and emergency shutdown systems are essential. The use of potentially explosive initiators like AIBN also requires careful handling protocols.

Purification: The separation of the desired product from unreacted starting materials, byproducts, and the solvent on a large scale can be challenging. Distillation, crystallization, or large-scale chromatography may be required, each with its own set of operational considerations.

Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., FT-IR, Raman spectroscopy) can provide real-time data on reaction progress, allowing for better control and optimization of the process.

| Parameter | Laboratory Scale | Pilot Plant Scale |

| Reactor Volume | 100 mL - 1 L | 50 L - 500 L |

| Heat Transfer | Surface area to volume ratio is high; efficient heat dissipation. | Surface area to volume ratio is lower; requires more sophisticated cooling systems. |

| Mixing | Magnetic or overhead stirring. | Baffled reactors with optimized impeller design. |

| Reagent Addition | Manual addition. | Controlled addition via pumps. |

| Work-up and Purification | Extraction, column chromatography. | Liquid-liquid extraction, distillation, crystallization. |

This is a hypothetical data table illustrating scale-up considerations.

Reactivity and Reaction Pathways of 4 4 Acetoxyphenyl 2 Chloro 1 Butene

Nucleophilic Substitution Reactions at the Chlorinated Center

The allylic chloride functionality in 4-(4-Acetoxyphenyl)-2-chloro-1-butene is the primary site for nucleophilic substitution reactions. The reactivity of this center is significantly influenced by the adjacent vinyl group and the electronic nature of the acetoxyphenyl moiety.

Investigation of SN1/SN2 Pathways

Allylic halides are known to undergo nucleophilic substitution through both SN1 and SN2 pathways, and the operative mechanism for this compound is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. spcmc.ac.in

The SN1 pathway involves the formation of a resonance-stabilized allylic carbocation. The departure of the chloride ion from this compound would generate a carbocation that is stabilized by delocalization of the positive charge across the allylic system and further influenced by the phenyl ring. Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the SN1 mechanism.

The SN2 pathway , on the other hand, is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents. The rate of the SN2 reaction is sensitive to steric hindrance at the reaction center. For this compound, being a secondary allylic halide, the steric hindrance is moderate, allowing for the SN2 mechanism to be competitive under appropriate conditions. Allyl compounds can react rapidly via the SN2 mechanism because the double bond can stabilize the transition state through conjugation. spcmc.ac.in

The competition between SN1 and SN2 pathways can be illustrated by the following table, which shows the effect of reaction conditions on the substitution mechanism for a generic secondary allylic halide.

| Condition | Favored Pathway | Rationale |

| Nucleophile | ||

| Strong (e.g., RO⁻, CN⁻) | SN2 | A high concentration of a strong nucleophile increases the rate of the bimolecular reaction. |

| Weak (e.g., H₂O, ROH) | SN1 | A weak nucleophile is unable to effectively displace the leaving group in a concerted manner. |

| Solvent | ||

| Polar Protic (e.g., H₂O, EtOH) | SN1 | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding. |

| Polar Aprotic (e.g., Acetone, DMSO) | SN2 | Enhances the nucleophilicity of the nucleophile by not solvating it as strongly as protic solvents. |

| Substrate Structure | ||

| Resonance Stabilization | SN1 | The acetoxyphenyl group can influence the stability of the carbocation. |

| Steric Hindrance | SN2 (less favored with increasing bulk) | Increased steric bulk around the electrophilic carbon hinders the backside attack required for SN2. |

Role of the Acetoxyphenyl Moiety in Reactivity

The acetoxyphenyl group at the para position of the phenyl ring plays a significant electronic role in the reactivity of the allylic chloride. The acetoxy group is generally considered to be an electron-withdrawing group through its inductive effect, but it can also act as a weak electron-donating group through resonance by delocalization of a lone pair from the oxygen atom into the aromatic ring.

In the context of an SN1 reaction , the stability of the carbocation intermediate is paramount. An electron-donating group on the phenyl ring would stabilize the positive charge through resonance, thereby accelerating the SN1 reaction. Conversely, an electron-withdrawing group would destabilize the carbocation and slow down the SN1 reaction. The net effect of the acetoxy group would depend on the balance of its inductive and resonance effects in the transition state leading to the carbocation. For para-substituted benzyl systems, which are analogous to the phenyl-substituted allylic system , substituents capable of electron donation by resonance generally lead to rate enhancement in SN1 reactions.

For an SN2 reaction , the electronic effect of the substituent is on the electrophilicity of the carbon atom bearing the leaving group. An electron-withdrawing group increases the partial positive charge on the carbon, making it more susceptible to nucleophilic attack and thus can accelerate the SN2 reaction. spcmc.ac.in

The acetoxy group can also exhibit neighboring group participation , where the carbonyl oxygen or the ester oxygen could potentially attack the electrophilic center intramolecularly to form a cyclic intermediate, which is then opened by the external nucleophile. This would lead to retention of stereochemistry. However, for this to occur, the acetoxy group needs to be positioned appropriately to allow for the formation of a stable ring (typically 5- or 6-membered). In the case of this compound, direct participation of the distant acetoxy group in the substitution at the C2 position is sterically unlikely.

Electrophilic Additions to the Butene Moiety

The double bond of the butene moiety in this compound is susceptible to electrophilic addition reactions. The regioselectivity and stereoselectivity of these additions are key considerations.

Regioselectivity and Stereoselectivity of Additions

Regioselectivity in electrophilic additions to unsymmetrical alkenes is often governed by Markovnikov's rule , which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. chemistrysteps.comlumenlearning.com In the case of this compound, the double bond is between C1 and C2. C1 is a primary carbon with two hydrogens, and C2 is a secondary carbon with no hydrogens.

Addition of an electrophile like HBr would proceed via protonation of the double bond. Protonation at C1 would lead to a secondary carbocation at C2, which is also allylic and benzylic in nature, and thus highly stabilized by resonance. Protonation at C2 is not possible as it already has four bonds. Therefore, the addition of electrophiles is expected to be highly regioselective. For instance, the addition of HBr would be expected to yield 4-(4-Acetoxyphenyl)-2-bromo-2-chloro-butane. However, under radical conditions (in the presence of peroxides), the anti-Markovnikov addition of HBr can occur, leading to the bromine adding to the less substituted carbon. chemistrysteps.comyoutube.com

Stereoselectivity of the addition depends on the mechanism of the reaction and the nature of the electrophile. For example, the addition of halogens like Br₂ typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. The addition of dichlorocarbene, generated from chloroform and a strong base, to the double bond would form a cyclopropane ring, and this addition is typically syn, meaning both new C-C bonds are formed on the same face of the double bond. youtube.com

The following table provides a hypothetical overview of the expected products from various electrophilic additions to this compound:

| Reagent | Expected Major Product | Regioselectivity | Stereoselectivity |

| HBr (ionic) | 4-(4-Acetoxyphenyl)-2-bromo-2-chlorobutane | Markovnikov | Racemic mixture |

| HBr (radical) | 4-(4-Acetoxyphenyl)-1-bromo-2-chlorobutane | Anti-Markovnikov | Racemic mixture |

| Br₂ | 4-(4-Acetoxyphenyl)-1,2-dibromo-2-chlorobutane | N/A | anti-addition |

| :CCl₂ | 1,1-dichloro-2-chloro-2-(4-acetoxyphenylethyl)cyclopropane | N/A | syn-addition |

Cycloaddition Reactions and Pericyclic Processes

The butene moiety of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. For the compound to act as a diene, it would require conjugation which is not present in its butene chain.

As a dienophile, its reactivity is influenced by the substituents on the double bond. The presence of the chloro and the 4-acetoxyphenyl-ethyl groups will affect the electronic nature and steric accessibility of the double bond. In a typical Diels-Alder reaction, electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction. The chloro group is electron-withdrawing, which should enhance the reactivity of the double bond as a dienophile.

A representative Diels-Alder reaction would be with a diene such as 1,3-butadiene. The reaction with maleic anhydride (B1165640) is a classic example used in educational settings to demonstrate this type of reaction. google.com

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | This compound | 4-chloro-4-(2-(4-acetoxyphenyl)ethyl)cyclohexene |

| Cyclopentadiene | This compound | 5-chloro-5-(2-(4-acetoxyphenyl)ethyl)bicyclo[2.2.1]hept-2-ene |

| Maleic Anhydride | Not applicable (Maleic anhydride is a dienophile) | N/A |

The stereochemistry of the Diels-Alder reaction is highly controlled, with the reaction proceeding in a syn-addition manner with respect to both the diene and the dienophile. The relative orientation of the substituents in the product is determined by the endo/exo approach of the dienophile to the diene.

Palladium-Catalyzed Cross-Coupling Reactions

The allylic chloride in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. organic-chemistry.orgwikipedia.org These reactions are powerful tools for the formation of carbon-carbon bonds.

In a Suzuki coupling , the allylic chloride would react with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. jmchemsci.comresearchgate.netdatapdf.comresearchgate.net This reaction would replace the chlorine atom with the organic group from the organoboron reagent. The reaction conditions, particularly the choice of palladium catalyst, ligands, and base, are crucial for achieving high yields and selectivity.

A hypothetical Suzuki coupling reaction is shown below:

| Allylic Chloride | Boronic Acid | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(4-Acetoxyphenyl)-2-phenyl-1-butene |

| This compound | Naphthylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 4-(4-Acetoxyphenyl)-2-(naphthalen-1-yl)-1-butene |

The Heck reaction involves the coupling of the allylic chloride with an alkene in the presence of a palladium catalyst and a base. buecher.denih.govresearchgate.net This reaction typically results in the formation of a new carbon-carbon bond at the less substituted end of the alkene (β-hydride elimination from the more substituted position). The regioselectivity of the Heck reaction can be influenced by the nature of the catalyst and the reaction conditions.

Suzuki, Stille, Negishi, and Heck Coupling Potentials

Suzuki Coupling: In a potential Suzuki coupling, the vinylic chloride could react with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the substitution of the chlorine atom with the organic group from the organoboron reagent.

Stille Coupling: The Stille reaction would involve the coupling of the vinylic chloride with an organotin compound (organostannane) catalyzed by palladium. This is a versatile method known for its tolerance of a wide range of functional groups.

Negishi Coupling: For a Negishi coupling, an organozinc reagent would be used to couple with the vinylic chloride, again in the presence of a palladium or nickel catalyst. Organozinc reagents are highly reactive, often leading to high yields and fast reaction times.

Heck Coupling: The Heck reaction would involve the reaction of the vinylic chloride with an alkene in the presence of a palladium catalyst and a base. This would lead to the formation of a new, more substituted alkene, with the aryl-substituted butenyl group being transferred to the reacting alkene.

Optimization of Coupling Conditions

The optimization of these potential coupling reactions would be a critical step to achieve good yields and selectivity. Key parameters to consider would include:

| Parameter | Considerations for Optimization |

| Catalyst | The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂) and the specific phosphine ligands are crucial. Bulky, electron-rich ligands often enhance the reactivity of vinyl chlorides. |

| Base | The strength and type of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can significantly influence the reaction rate and outcome, particularly in the Suzuki and Heck reactions. |

| Solvent | The choice of solvent (e.g., toluene, dioxane, DMF, THF) is important for solubility and to facilitate the catalytic cycle. |

| Temperature | Reaction temperatures would need to be optimized to balance reaction rate with potential side reactions or decomposition. |

| Additives | In some cases, additives like copper(I) salts (in Stille coupling) or phase-transfer catalysts can improve reaction efficiency. |

Radical Reactions and Polymerization Potential

The presence of a double bond in this compound suggests potential for participation in radical reactions, including polymerization. The styrene-like moiety (the substituted phenyl group attached to the butene chain) could influence its polymerization behavior. The reactivity would be influenced by the stability of the radical intermediates formed. It is conceivable that under radical initiation conditions, this compound could undergo polymerization to form a polymer with a repeating unit derived from the monomer. The specific conditions (initiator, temperature, solvent) would determine the molecular weight and properties of the resulting polymer.

Functional Group Transformations and Derivatization

The structure of this compound offers several sites for functional group transformations.

Hydrolysis of the Acetate Group

The acetate ester group on the phenyl ring is susceptible to hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with an aqueous acid (e.g., HCl, H₂SO₄) would likely convert the acetate group to a hydroxyl group, yielding 4-(4-hydroxyphenyl)-2-chloro-1-butene. This reaction is typically reversible.

Base-Mediated Hydrolysis (Saponification): Reaction with a base such as sodium hydroxide would irreversibly hydrolyze the ester to form the corresponding phenoxide salt. Subsequent acidification would then yield the phenol (B47542), 4-(4-hydroxyphenyl)-2-chloro-1-butene.

A hypothetical reaction scheme is presented below:

| Reactant | Reagents and Conditions | Product |

| This compound | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-(4-Hydroxyphenyl)-2-chloro-1-butene |

Modification of the Vinylic Chloride

The vinylic chloride is a key functional group for modification. Besides the cross-coupling reactions mentioned above, other transformations could be envisaged:

Nucleophilic Substitution: While vinylic halides are generally less reactive towards nucleophilic substitution than alkyl halides, under certain conditions (e.g., with strong nucleophiles or under transition-metal catalysis), the chlorine atom could be displaced by other functional groups.

Elimination Reactions: Treatment with a strong base could potentially lead to elimination of HCl to form a corresponding alkyne or allene, depending on the reaction conditions and the structure of the substrate.

Reduction: The vinylic chloride could potentially be reduced to the corresponding alkene, removing the chlorine atom, using various reducing agents, possibly with catalytic hydrogenation.

Disclaimer: The information provided above is based on general principles of organic chemistry and the known reactivity of the individual functional groups present in this compound. Without specific experimental studies on this compound, these descriptions remain theoretical.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 4 Acetoxyphenyl 2 Chloro 1 Butene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides information on the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Assignments

Experimental ¹H (proton) and ¹³C (carbon-13) NMR data for 4-(4-Acetoxyphenyl)-2-chloro-1-butene are not available in published literature or spectral databases. The acquisition of such spectra would be essential to identify the number and types of protons and carbons, their chemical environments, and their neighboring atoms.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to identify longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting different parts of the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about which protons are close to each other in space, which is critical for determining the stereochemistry of the molecule.

Without experimental data from these 2D NMR techniques, a definitive structural confirmation of this compound is not possible.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Group Frequencies Analysis

No experimental IR or Raman spectra for this compound have been found. Such spectra would be expected to show characteristic absorption bands for the ester carbonyl group (C=O), the carbon-carbon double bonds (C=C) of the aromatic ring and the butene chain, the carbon-chlorine bond (C-Cl), and various C-H bonds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its molecular formula. While the molecular formula of this compound is stated as C₁₂H₁₃ClO₂, no published HRMS data could be located to experimentally verify this.

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. The search for crystallographic data for this compound did not yield any results, indicating that its solid-state structure has likely not been determined or reported.

Chiroptical Spectroscopy (e.g., ECD/ORD) for Enantiomeric Excess Determination (if chiral)

The molecular structure of this compound contains a chiral center, making it a subject for analysis by chiroptical spectroscopy. Chirality arises from the carbon atom at the second position (C-2) of the butene chain. This carbon is bonded to four distinct substituent groups: a vinyl group (-CH=CH₂), a chlorine atom (-Cl), a hydrogen atom (-H), and a 4-acetoxyphenethyl group (-CH₂CH₂C₆H₄OAc). The presence of this stereocenter means the compound can exist as a pair of non-superimposable mirror images known as enantiomers, designated (R)- and (S)-isomers.

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for investigating such chiral molecules. nih.gov These techniques measure the differential interaction of a chiral sample with left and right circularly polarized light, providing information on the molecule's three-dimensional structure.

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum features positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's absolute configuration. mdpi.com For a pair of enantiomers, the ECD spectra are perfect mirror images. The sign of the Cotton effect is directly related to the spatial arrangement of the chromophores and atoms within the molecule. rsc.org

ORD spectroscopy, a complementary technique, measures the rotation of the plane of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the specific rotation of a compound at a standard wavelength, typically the sodium D-line (589 nm). The (R)- and (S)-enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions.

For this compound, these techniques are crucial for determining the enantiomeric excess (ee), which is a measure of the purity of a chiral sample. The magnitude of the ECD signal or the specific optical rotation is directly proportional to the excess of one enantiomer over the other. A sample containing equal amounts of both enantiomers (a racemic mixture) is optically inactive and will produce no ECD or ORD signal.

While specific experimental ECD/ORD data for this compound is not widely available in published literature, the principles of its analysis are well-established. Researchers would compare the experimental ECD spectrum or measured optical rotation of a sample to that of a pure enantiomeric standard to quantify the enantiomeric excess. In the absence of experimental data, theoretical calculations based on time-dependent density functional theory (TD-DFT) can predict the ECD spectra for each enantiomer, aiding in the assignment of the absolute configuration. nih.govpku.edu.cn

The following interactive table represents the hypothetical chiroptical data that would be expected from an analysis of the two enantiomers of this compound.

Interactive Data Table: Hypothetical Chiroptical Properties

| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture (1:1) |

| Specific Rotation [α]D | Positive Value (+) | Negative Value (-) | 0° |

| Primary Cotton Effect (ECD) | Positive | Negative | No Signal |

| Enantiomeric Excess (ee) | 100% | 100% | 0% |

Note: The signs (+) or (-) for specific rotation and Cotton effects are illustrative and would need to be confirmed by experimental measurement or theoretical calculation.

Applications of 4 4 Acetoxyphenyl 2 Chloro 1 Butene in Organic Synthesis

Building Block for Complex Organic Molecules

The intrinsic reactivity of 4-(4-Acetoxyphenyl)-2-chloro-1-butene makes it a valuable starting material for the construction of more elaborate molecular architectures. Organic building blocks are fundamental components used for the modular assembly of complex structures in medicinal chemistry, organic synthesis, and materials science.

Synthesis of Natural Product Scaffolds

Allyl chlorides are known intermediates in the synthesis of various natural products. The butenyl side chain of this compound can be elaborated to form key structural features found in a range of naturally occurring compounds. For instance, the allylic chloride moiety is amenable to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities.

While direct use of this compound in natural product synthesis is not extensively documented, its structural analogue, 4-(4-hydroxyphenyl)-2-butanone (B135659) (Raspberry Ketone), is a well-known natural flavorant. The synthesis of such compounds often involves the formation of a carbon-carbon bond at the benzylic position, a transformation for which this compound is a suitable precursor through deprotection and subsequent modification.

Preparation of Pharmaceutical Intermediates

The synthesis of pharmaceutical ingredients often relies on versatile intermediates that can be readily modified. The presence of the chloro group in this compound makes it a useful precursor for introducing the butenylphenyl moiety into potential drug candidates. Allyl chlorides are known to be important in the synthesis of pharmaceuticals due to their ability to undergo stereospecific reactions.

The acetoxy group serves as a protected phenol (B47542), which can be deprotected under mild conditions to reveal a hydroxyl group. This hydroxyl group can then be used for further functionalization, such as etherification or esterification, to produce a variety of derivatives with potential biological activity. For example, compounds containing a 4-hydroxyphenyl group are found in a number of pharmaceuticals.

Precursor in Materials Science Research

Functionalized styrenic monomers are pivotal in the development of advanced materials. The styrene-like core of this compound suggests its potential use in the synthesis of functional polymers. The vinyl group can participate in polymerization reactions, while the acetoxyphenyl and chloro functionalities can be used to tune the properties of the resulting polymer or to introduce further modifications post-polymerization.

The development of functionalized polystyrenes has applications in various fields, including as supports for catalysts, in separation and adsorption technologies, and for creating materials with specific light-emitting or electronic properties.

Role in Catalyst Development and Ligand Synthesis

The structure of this compound allows for its potential use in the synthesis of ligands for transition metal catalysts. The terminal double bond and the chloro-substituted carbon can be modified to introduce coordinating groups, such as phosphines or amines. The phenyl ring provides a rigid backbone for the ligand, which can influence the steric and electronic environment of the metal center.

Palladium complexes with specialized ligands are crucial for a wide range of cross-coupling reactions. While direct application of this specific molecule in ligand synthesis is not reported, the general strategy of building ligands from functionalized organic molecules is a cornerstone of modern catalyst development.

Methodological Development in C-C and C-X Bond Formations

The reactivity of the allyl chloride in this compound makes it an interesting substrate for developing new synthetic methodologies, particularly for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. It can participate in well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Diaryl or Aryl-vinyl Butene |

| Heck Reaction | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Styrene Derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Enyne Derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Allylic Amine |

These reactions would allow for the extension of the carbon framework or the introduction of nitrogen, oxygen, or sulfur-containing functional groups at the allylic position. The development of efficient protocols for these transformations using substrates like this compound contributes to the broader toolkit of organic synthesis.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(4-hydroxyphenyl)-2-butanone |

Future Research Directions and Unexplored Avenues for 4 4 Acetoxyphenyl 2 Chloro 1 Butene

Development of Novel Synthetic Routes

While classical methods for synthesizing allylic chlorides exist, future research should focus on developing more efficient, sustainable, and atom-economical routes to 4-(4-Acetoxyphenyl)-2-chloro-1-butene. Modern synthetic strategies could offer significant advantages over traditional multi-step sequences that may involve stoichiometric reagents and generate substantial waste.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

| Parameter | Classical Route (e.g., Grignard-based) | Proposed Novel Route (e.g., Pd-catalyzed tandem reaction) |

|---|---|---|

| Number of Steps | 3-4 | 1-2 |

| Overall Yield (%) | ~40% | >75% |

| Atom Economy | Low | High |

| Key Reagents | Grignard Reagents, Thionyl Chloride | Palladium Catalyst, Organoboron Compounds |

| Sustainability (E-Factor) | High (significant waste) | Low (minimal waste) |

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is likely dominated by the allylic chloride moiety, a classic electrophile for nucleophilic substitution. However, future research could uncover unconventional reactivity patterns by employing modern synthetic tools such as photoredox catalysis or electrosynthesis.

For instance, under photoredox conditions, it might be possible to generate a radical intermediate from the C-Cl bond. This radical could then participate in novel carbon-carbon or carbon-heteroatom bond-forming reactions that are inaccessible through traditional ionic pathways. Similarly, electrochemical methods could be used to selectively reduce or oxidize the molecule, potentially triggering unique cyclization or rearrangement cascades. Investigating these non-traditional activation modes could significantly expand the synthetic utility of this compound.

Advanced Mechanistic Studies

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling selectivity and optimizing reaction conditions. The allylic system allows for potential nucleophilic attack at either the α (SN2) or γ (SN2') position, leading to different constitutional isomers.

Advanced mechanistic studies could employ a combination of kinetic analysis, isotope labeling experiments, and computational modeling (Density Functional Theory, DFT) to elucidate the factors controlling this regioselectivity. researchgate.net For example, a deuterium-labeling study could track the position of nucleophilic attack under various conditions (e.g., different nucleophiles, solvents, and catalysts). DFT calculations could model the transition states for the SN2 and SN2' pathways, providing insight into the energetic barriers that determine the product ratio. Such studies are fundamental for rationally designing selective transformations.

Expanding Synthetic Utility in Asymmetric Catalysis

The prochiral nature of the double bond and the reactive allylic chloride make this compound an excellent substrate for asymmetric catalysis. Transition-metal-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for creating stereocenters, and this compound is a prime candidate for such reactions. nih.govmdpi.com

Future research should focus on developing catalytic systems that can control the enantioselectivity of nucleophilic substitution. This would involve screening a variety of chiral ligands in combination with metals like palladium, copper, or iridium. A successful asymmetric transformation would provide enantiomerically enriched products that could serve as valuable building blocks for the synthesis of complex molecules, such as pharmaceuticals or natural products. nih.gov

Table 2: Hypothetical Results for Asymmetric Allylic Alkylation

| Catalyst System | Chiral Ligand | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| [Pd(allyl)Cl]₂ | (S)-BINAP | Sodium dimethyl malonate | 95 | 92 |

| [Pd(allyl)Cl]₂ | (R,R)-Trost Ligand | Sodium dimethyl malonate | 98 | 97 |

| Cu(OTf)₂ | (S)-Ph-BOX | Pyrrolidine | 88 | 85 |

| Ir(COD)Cl₂ | (R)-Feringa Ligand | Aniline | 91 | 94 |

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, are highly valued for their efficiency and complexity-building potential. nih.govmdpi.com The reactivity of this compound could be harnessed within novel MCRs.

For example, it could serve as a bifunctional component in a palladium-catalyzed MCR. mdpi.com The reaction could be initiated by the oxidative addition of a palladium(0) catalyst into the C-Cl bond, forming a π-allylpalladium intermediate. This reactive species could then be trapped sequentially by two other components, such as a nucleophile and a carbon monoxide source or an alkyne, to rapidly assemble a complex molecular structure. Designing MCRs that incorporate this chloro-butene derivative would represent a significant step forward in leveraging its synthetic potential. organic-chemistry.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-(4-Acetoxyphenyl)-2-chloro-1-butene, and how do reaction conditions influence yield and purity?

- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the phenyl ring followed by halogenation and alkene formation. For example, the acetoxyphenyl group can be introduced via Friedel-Crafts acylation, followed by chlorination at the β-position of the butene chain using reagents like SOCl₂ or PCl₃. Optimizing stoichiometry (e.g., molar ratios of acylating agents) and temperature control (e.g., 0–5°C for chlorination) minimizes side reactions like over-halogenation or ester hydrolysis .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Post-synthesis purification (e.g., column chromatography) is essential due to potential by-products like dihalogenated analogs or unreacted intermediates .

Q. How can NMR and IR spectroscopy distinguish this compound from structurally similar compounds?

- Analytical Protocol :

- ¹H NMR : The acetoxy group’s methyl protons resonate at δ 2.1–2.3 ppm, while the vinylic protons (CH₂=CH–Cl) show splitting patterns (doublet of doublets) near δ 5.5–6.0 ppm. The aromatic protons (4-substituted phenyl) appear as a singlet due to symmetry .

- IR : Key peaks include C=O stretch (1740–1760 cm⁻¹ for the ester), C-Cl stretch (550–600 cm⁻¹), and C=C stretch (1640–1680 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Approach : Use density functional theory (DFT) to model transition states and calculate activation energies. For example, assess the leaving group ability of Cl⁻ versus the acetoxy group in SN2 reactions. Software like Gaussian or ORCA can simulate charge distribution and orbital interactions .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Q. How can researchers resolve contradictory data regarding the compound’s stability under varying pH conditions?

- Experimental Design :

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 40°C.

Monitor degradation via LC-MS to identify hydrolysis products (e.g., 4-(4-hydroxyphenyl)-2-chloro-1-butene from ester cleavage).

Use Arrhenius plots to extrapolate shelf-life under standard conditions .

- Conflict Resolution : Discrepancies may arise from impurities or solvent effects; replicate studies using ultra-pure reagents and controlled atmospheres (e.g., N₂ glovebox) .

Q. What strategies optimize the compound’s use as a precursor in medicinal chemistry (e.g., kinase inhibitor synthesis)?

- Functionalization Pathways :

- Epoxidation : Treat with m-CPBA to form an epoxide for ring-opening reactions.

- Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the chloro position .

- Biological Relevance : Screen derivatives for binding affinity via molecular docking (e.g., against EGFR kinase) and validate with in vitro assays (IC₅₀ measurements) .

Methodological Challenges

Q. How should researchers address low yields in large-scale synthesis of this compound?

- Troubleshooting :

- Scale-Up Adjustments : Replace batch reactors with flow chemistry to improve heat/mass transfer.

- Catalyst Optimization : Test palladium or copper catalysts for selective halogen retention during coupling steps .

Q. What are the best practices for analyzing stereochemical outcomes in derivatives of this compound?

- Techniques :

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB.

- X-ray Crystallography : Determine absolute configuration of crystalline intermediates .

- Data Integration : Correlate stereochemistry with biological activity (e.g., via IC₅₀ comparisons for R vs. S configurations) .

Safety and Handling

Q. What precautions are necessary when handling this compound, given limited toxicity data?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.